Cas no 1805325-02-3 (2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine)

2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its high degree of fluorine substitution, which enhances its reactivity and stability in synthetic applications. The presence of multiple fluorine atoms, including difluoromethyl and trifluoromethyl groups, contributes to its strong electron-withdrawing properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its structural features enable selective functionalization, facilitating the development of compounds with improved biological activity or material performance. The compound's stability under various reaction conditions further underscores its utility in advanced organic synthesis, particularly in the construction of fluorinated heterocycles.
2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine structure
1805325-02-3 structure
商品名:2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine
CAS番号:1805325-02-3
MF:C7H2F7N
メガワット:233.086306095123
CID:4799908

2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine
    • インチ: 1S/C7H2F7N/c8-3-1-2(5(9)10)4(7(12,13)14)15-6(3)11/h1,5H
    • InChIKey: FYFJDUIMEQLLNL-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C(F)F)=CC(=C(N=1)F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 216
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023030153-1g
2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine
1805325-02-3 97%
1g
$1,831.20 2022-04-01
Alichem
A023030153-250mg
2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine
1805325-02-3 97%
250mg
$666.40 2022-04-01
Alichem
A023030153-500mg
2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine
1805325-02-3 97%
500mg
$1,058.40 2022-04-01

2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine 関連文献

2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridineに関する追加情報

2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound with CAS No. 1805325-02-3, known as 2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine, is a highly fluorinated aromatic compound that has garnered significant attention in various scientific and industrial fields. This molecule belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple fluorine atoms in its structure contributes to its unique chemical properties, making it a valuable compound in research and development.

Pyridine derivatives have long been studied for their versatility in organic synthesis and their applications in pharmaceuticals, agrochemicals, and materials science. The difluoro and trifluoromethyl substituents in this compound enhance its electronic properties, making it an attractive candidate for various chemical reactions. Recent studies have focused on the synthesis of similar fluorinated pyridines, exploring their potential as building blocks for more complex molecules.

The structure of 2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine is characterized by a pyridine ring with fluorine atoms at positions 2 and 3, a difluoromethyl group at position 5, and a trifluoromethyl group at position 6. This arrangement creates a highly electron-deficient aromatic system due to the electronegative nature of fluorine. Such electron-deficient systems are known to participate in various π-interactions and can act as Lewis bases or acceptors in chemical reactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving fluorination reactions. One notable approach involves the use of electrophilic fluorination techniques, where fluorine atoms are introduced into the aromatic ring under specific conditions. The incorporation of trifluoromethyl groups is often achieved through nucleophilic substitution or coupling reactions, depending on the starting materials and reaction conditions.

In terms of applications, fluorinated pyridines like this compound have shown promise in the development of new pharmaceutical agents. The presence of multiple fluorine atoms can improve the bioavailability and stability of drug molecules by modifying their pharmacokinetic properties. For instance, recent research has explored the use of similar compounds as inhibitors of certain enzyme targets, demonstrating their potential in therapeutic interventions.

Beyond pharmaceuticals, this compound has also found relevance in agrochemicals. Fluorinated pyridines are known to exhibit pesticidal activity, making them valuable candidates for the development of new pesticides and herbicides. Recent studies have focused on optimizing the structure-activity relationships (SAR) of such compounds to enhance their efficacy while minimizing environmental impact.

The electronic properties of 2,3-Difluoro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine also make it a potential candidate for applications in materials science. Its ability to participate in π-interactions suggests its utility in the design of functional materials such as organic semiconductors or sensors. Researchers are actively investigating how such fluorinated aromatic compounds can contribute to the development of next-generation electronic materials.

In terms of environmental considerations, understanding the fate and behavior of this compound is crucial for its safe handling and application. Recent toxicological studies have focused on assessing its potential ecotoxicity and bioaccumulation potential. These studies aim to ensure that any industrial or agricultural applications do not pose significant risks to ecosystems or human health.

Looking ahead, the continued exploration of fluorinated pyridines like CAS No. 1805325-02-3 is expected to yield further insights into their chemical reactivity and biological activity. Collaborative efforts between chemists, biologists, and material scientists will be essential for unlocking the full potential of these compounds across diverse fields.

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